Marinomycin C

Descripción

Propiedades

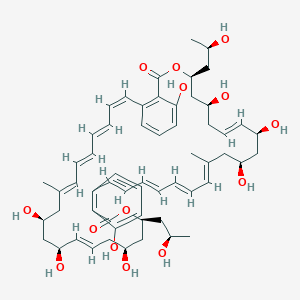

Fórmula molecular |

C58H76O14 |

|---|---|

Peso molecular |

997.2 g/mol |

Nombre IUPAC |

(4S,6S,8E,10S,12S,14E,16E,18E,20Z,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione |

InChI |

InChI=1S/C58H76O14/c1-39-19-11-7-5-9-13-21-43-23-15-29-53(67)55(43)57(69)72-52(34-42(4)60)38-48(64)28-18-26-46(62)36-50(66)32-40(2)20-12-8-6-10-14-22-44-24-16-30-54(68)56(44)58(70)71-51(33-41(3)59)37-47(63)27-17-25-45(61)35-49(65)31-39/h5-26,29-30,41-42,45-52,59-68H,27-28,31-38H2,1-4H3/b9-5+,10-6+,11-7+,12-8+,21-13-,22-14+,25-17+,26-18+,39-19+,40-20+/t41-,42-,45-,46-,47+,48+,49+,50+,51+,52+/m1/s1 |

Clave InChI |

GXBIDOSKEKEFEF-LBJGFFSDSA-N |

SMILES isomérico |

C/C/1=C\C=C\C=C\C=C\C2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C/C(=C/C=C/C=C/C=C\C3=C(C(=CC=C3)O)C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C1)O)O)O)C[C@@H](C)O)/C)O)O)O)C[C@@H](C)O |

SMILES canónico |

CC1=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC(CC(CC=CC(CC(CC(=CC=CC=CC=CC3=C(C(=CC=C3)O)C(=O)OC(CC(CC=CC(CC(C1)O)O)O)CC(C)O)C)O)O)O)CC(C)O |

Sinónimos |

marinomycin C |

Origen del producto |

United States |

Isolation and Elucidation of Marinomycin C S Core Chemical Features

Source Organism and Cultivation Methodologies of Marinispora Species CNQ-140

Marinomycin C is a natural product isolated from the marine actinomycete, Marinispora species strain CNQ-140. researchgate.netnih.govscielo.brcapes.gov.brnih.gov This strain belongs to the newly proposed genus "Marinispora," which has been identified as a chemically rich source of novel metabolites. researchgate.netnih.gov The source organism was originally isolated from marine sediment collected off the coast of La Jolla, California, at a depth of 56 meters. nih.govscielo.br Subsequent isolations of other "Marinispora" strains from diverse locations like the Sea of Cortès, México, and Palau suggest the genus is widespread in marine environments. nih.gov

For the production of marinomycins, Marinispora sp. CNQ-140 is cultivated using large-scale liquid fermentation. nih.gov One method involves culturing the strain in 40-liter volumes of a saline-based medium for six days. nih.gov For analytical purposes, such as genomic DNA isolation, smaller cultures of 50 mL in a tryptone casitone glucose–marine broth (TCG marine) have been grown at 28°C for 48 hours. mdpi.comnih.gov

Following fermentation, the extraction process begins by separating the bacterial cells from the culture broth via centrifugation. rsc.org The active compounds are then captured from the supernatant. A common technique involves using adsorbent resins like Amberlite XAD-7. nih.gov The resin is eluted with a solvent such as acetone, and the resulting extract is concentrated. nih.gov This crude extract is then partitioned between ethyl acetate (B1210297) and water to separate compounds based on polarity, with the marinomycins being recovered from the ethyl acetate layer. researchgate.netnih.gov An alternative and highly efficient extraction method employs sporopollenin (B1173437) exine capsules (SpECs), which have demonstrated a significantly higher uptake of marinomycins from the culture broth compared to conventional resins. rsc.org

Chromatographic Separation and Isolation Techniques for this compound

The isolation and purification of this compound from the crude ethyl acetate extract is a multi-step process that relies on chromatographic techniques. The initial purification step often involves silica (B1680970) gel column chromatography. pitt.edu The extract is loaded onto the column and eluted with a gradient of solvents, such as mixtures of n-hexanes and ethyl acetate, to separate the components based on their affinity for the stationary phase. pitt.edu

Due to the photochemical instability of the marinomycins, it is crucial to perform these separation steps under low-light conditions to prevent the isomerization of the compounds. researchgate.netacs.org The knowledge that Marinomycin A readily converts to isomers B and C in the presence of light was instrumental in developing a successful isolation strategy. researchgate.netpitt.edu

High-performance liquid chromatography (HPLC) is essential for the final purification and separation of the individual marinomycin isomers. pitt.eduacs.org Reversed-phase HPLC, using a C18 column, is employed to resolve the mixture of Marinomycins A, B, and C. acs.org For instance, a solution containing the isomers can be separated using a mobile phase of 65% acetonitrile (B52724) in water to yield the pure compounds. acs.org Analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (LC-MS) are used to monitor the separation process and confirm the identity and purity of the isolated fractions. mdpi.comnih.govrsc.org

Differentiation of this compound from Co-occurring Marinomycins (A, B, D)

This compound is part of a family of related compounds, Marinomycins A, B, and D, all isolated from Marinispora sp. CNQ-140. scielo.brcapes.gov.brnih.gov These compounds are all classified as unusual macrodiolides, featuring a large 44-membered ring formed from two 2-hydroxy-6-alkenyl-benzoic acid lactone units linked to polyketide chains. researchgate.netscielo.bracs.org

The primary distinction between Marinomycins A, B, and C lies in their stereochemistry. They are geometric isomers that differ in the configuration of the double bonds located at the Δ8,9 and Δ8',9' positions, adjacent to the aromatic rings. nih.govresearchgate.net this compound is unique among the three in that it possesses an unsymmetrical structure, with one trans and one cis double bond (trans Δ8,9, cis Δ8',9'). nih.govresearchgate.net In contrast, Marinomycin A is the all-trans isomer (trans Δ8,9, trans Δ8',9'), and Marinomycin B is the all-cis isomer (cis Δ8,9, cis Δ8',9'). nih.govresearchgate.net This difference in geometry is the key feature that distinguishes this compound from A and B.

Marinomycin D is structurally distinct from the A-C isomers. While it shares the same core macrodiolide structure, it possesses an additional carbon atom in its polyketide backbone. pitt.edu

| Compound | Symmetry | Δ8,9 and Δ8',9' Double Bond Geometry | Structural Note |

|---|---|---|---|

| Marinomycin A | Symmetrical | trans, trans | Isomerizes to B and C in light |

| Marinomycin B | Symmetrical | cis, cis | Photoisomerization product of A |

| This compound | Unsymmetrical | trans, cis | Photoisomerization product of A |

| Marinomycin D | Symmetrical | Not applicable in the same way | Contains one extra carbon in the backbone compared to A, B, and C |

Isomerization Phenomena of Marinomycin A to this compound under Specific Conditions

A defining chemical feature of the marinomycin family is the photochemical reactivity of Marinomycin A. researchgate.net When exposed to light, Marinomycin A undergoes a reversible isomerization to yield a mixture of its geometric isomers, Marinomycin B and this compound. capes.gov.brpitt.eduacs.org

This phenomenon is observed when a solution of pure Marinomycin A, typically in a solvent like methanol, is exposed to ambient room light. acs.org The isomerization of the Δ8,9 and Δ8',9' double bonds occurs relatively quickly, reaching an equilibrium mixture of all three compounds (A, B, and C) within approximately one to two hours. pitt.eduacs.org The process is significantly accelerated by more intense light sources; under direct UV light, the half-life of Marinomycin A is a mere 8 seconds, and in sunlight, it is 95 seconds. nih.gov

Biosynthesis of Marinomycin C

Identification and Analysis of the Marinomycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of the marinomycin family of polyene macrolides originates from a large and complex biosynthetic gene cluster (BGC) found in the marine actinomycete "Marinispora" CNQ-140. mdpi.comnih.govimedpub.com The identification and analysis of this BGC were crucial steps toward understanding the formation of these potent antibiotic and anticancer agents. mdpi.comnih.gov Through genomic DNA isolation and subsequent analysis, the marinomycin BGC was identified as a 72 kb DNA region characterized by a high GC content. mdpi.comnih.gov

Initial attempts to sequence and assemble this region were complicated by its repetitive nature. nih.gov The successful elucidation of the full BGC was achieved using MinION nanopore sequencing, which provides longer reads capable of spanning difficult, repetitive genomic regions. nih.gov This detailed sequence analysis revealed that the marinomycin BGC is comprised of 14 open reading frames (ORFs) that encode the enzymatic machinery necessary for marinomycin synthesis. nih.gov The organization of these genes is collinear with the proposed steps of polyketide assembly. nih.gov A key component validated within this cluster is the HMG-CoA synthase (HMGS) cassette, encoded by the marJ gene, which is essential for the production of the marinomycins. nih.govresearchgate.net Knock-out studies targeting marJ resulted in the complete abolition of marinomycin production, while genetic complementation restored it, confirming the identity and function of the BGC. nih.govresearchgate.net

| Characteristic | Description | Source |

|---|---|---|

| Producing Organism | "Marinispora" CNQ-140 | mdpi.comimedpub.com |

| BGC Size | ~72 kb | mdpi.comnih.gov |

| GC Content | High | mdpi.comimedpub.comresearchgate.net |

| Number of ORFs | 14 | nih.gov |

| Key Validated Gene | marJ (HMG-CoA synthase) | nih.govresearchgate.net |

Proposed Enzymatic Mechanisms and Modular Assembly in Polyketide Biosynthesis

The biosynthesis of marinomycin is accomplished by a Type I polyketide synthase (PKS) system, a class of large, multifunctional enzymes that build complex carbon skeletons from simple acyl-CoA precursors. nih.govnih.gov The marinomycin PKS machinery is organized into 13 distinct modules, with each module responsible for one cycle of polyketide chain elongation and modification. nih.govacs.org The entire system belongs to the trans-AT type I PKS subclass, meaning it utilizes free-standing acyltransferase (AT) domains to load the appropriate extender units (malonyl-CoA) onto the acyl carrier protein (ACP) domains of the modules, rather than having an AT domain embedded within each module. nih.gov

The proposed biosynthetic pathway begins with an acetate (B1210297) starter unit and proceeds through 13 elongation steps to form a C28 polyketide chain. nih.govacs.org Bioinformatics analysis of the PKS domains predicts that certain domains are inactive; specifically, the ketosynthase (KS), dehydratase (DH), and ketoreductase (KR) domains in module 2, and the first ACP in module 12 are predicted to be non-functional. nih.govresearchgate.net An unusual domain with no predictable function is also noted in module 3. nih.govresearchgate.net After the full polyketide chain is assembled, it is released from the PKS. The final marinomycin structure is a dimer, formed by the head-to-tail esterification of two identical C28 polyketide chains. acs.org The stereoisomers, marinomycin A, B, and C, differ in the configuration of their double bonds, with marinomycin A known to isomerize into B and C upon exposure to light. nih.govimedpub.comnih.gov

| Feature | Description | Source |

|---|---|---|

| PKS Type | Type I, trans-AT | nih.gov |

| Number of Modules | 13 | nih.govacs.org |

| Starter Unit | Acetate (proposed) | nih.gov |

| Extender Unit | Malonyl-CoA | nih.gov |

| Predicted Inactive Domains | KS, DH, KR (Module 2); ACP (Module 12) | nih.govresearchgate.net |

| Final Assembly | Dimerization of two C28 polyketide chains | acs.org |

Heterologous Expression Systems for Investigating Marinomycin Biosynthesis

To circumvent the slow growth and low genetic tractability of the native producer "Marinispora" CNQ-140, heterologous expression was pursued as a strategy to improve marinomycin production and facilitate genetic manipulation of the pathway. mdpi.comnih.gov The primary goal was to transfer the entire 72 kb BGC into a more robust and well-characterized host organism. mdpi.com Several actinomycete strains were screened for their resistance to marinomycin, leading to the selection of Streptomyces lividans and Streptomyces albus as potential heterologous hosts. nih.gov Ultimately, stable integration of the BGC and subsequent production of marinomycins were successfully achieved in Streptomyces lividans. mdpi.comnih.govresearchgate.net This achievement provides a valuable platform for future efforts in pathway engineering to create novel analogues or enhance the production yield of these promising antibiotics. nih.gov

Challenges in Cloning and Expression of Large, GC-Rich BGCs

The heterologous expression of the marinomycin BGC presented significant technical hurdles. mdpi.comimedpub.com The primary challenges stemmed from the intrinsic properties of the gene cluster itself:

Large Size: At 72 kb, the marinomycin BGC is a very large fragment of DNA to clone and manipulate using standard molecular biology techniques. mdpi.comnih.gov

High GC Content: Like many actinomycete gene clusters, the marinomycin BGC has a high guanine-cytosine content, which can lead to problems with PCR amplification and plasmid instability in standard hosts like E. coli. mdpi.comresearchgate.netnih.gov

Repetitive Sequences: The modular and repetitive nature of PKS genes makes the cluster highly prone to homologous recombination and rearrangement events during cloning and host maintenance. mdpi.comnih.gov

These factors combined to make the direct cloning of the intact BGC exceptionally difficult. nih.gov Indeed, multiple attempts using various ligation strategies failed to assemble the full gene cluster into a single construct, as rearrangements and deletions were common. nih.gov

Strategies for Overcoming Heterologous Expression Barriers

To overcome the instability of the marinomycin BGC during cloning, a strategy that avoided multiple subcloning and ligation steps was employed. nih.gov A Bacterial Artificial Chromosome (BAC) library of total genomic DNA from "Marinispora" CNQ-140 was constructed. nih.govnih.gov BACs are capable of stably maintaining very large DNA inserts, making them ideal for clusters like the one for marinomycin. oup.com

The BAC library was then screened using PCR with primers specific to the BGC to identify clones containing the entire, intact cluster. nih.gov Three such BACs were identified. nih.gov The BAC carrying the complete BGC was then transferred from E. coli into the chosen heterologous host, Streptomyces lividans, via conjugation. nih.gov Analysis of the resulting S. lividans exconjugants confirmed the presence of the full BGC. nih.gov Subsequent fermentation and LC-MS analysis of the culture extracts showed that the heterologous host successfully produced marinomycin B and C, demonstrating the viability of this expression system. nih.govresearchgate.net

Comparative Biosynthetic Pathway Analysis with Analogous Polyketides (e.g., SIA7248)

Despite the architectural similarity of the gene clusters, there are key structural differences between the final molecules. nih.gov SIA7248 possesses a hydroxyl group at C44 and its polyketide chains are each one carbon longer than those of marinomycin. nih.gov In contrast, marinomycin features a C20-C21 double bond instead of the hydroxyl group. nih.gov These structural variations are directly attributable to differences in their biosynthetic pathways. The marinomycin BGC contains an active dehydratase (DH) domain in module 5, which is responsible for creating the C20-C21 double bond; this activity is absent in the corresponding module for SIA7248. nih.gov Furthermore, it is proposed that the SIA7248 pathway utilizes lactate (B86563) as a starter unit, accounting for the extra carbon in its backbone, whereas the marinomycin pathway uses acetate. nih.gov Both pathways are catalyzed by trans-AT type I PKS systems. nih.gov

| Feature | Marinomycin | SIA7248 | Source |

|---|---|---|---|

| BGC Organization | 14 ORFs, same orientation | 14 ORFs, same orientation | nih.gov |

| Sequence Identity | - | 78% identity to marinomycin BGC | nih.gov |

| PKS Type | trans-AT Type I | trans-AT Type I | nih.gov |

| Starter Unit (Proposed) | Acetate | Lactate | nih.gov |

| Key Structural Feature | C20-C21 double bond | C44 hydroxyl group | nih.gov |

| Responsible Enzymatic Domain | Active Dehydratase (DH) in Module 5 | Inactive/absent DH activity in corresponding module | nih.gov |

Total Chemical Synthesis of Marinomycin C and Its Analogs

Strategic Considerations for Constructing the Macrodiolide Framework

The synthesis of the complex 44-membered macrodiolide ring of the marinomycins requires careful strategic planning. capes.gov.br Retrosynthetic analysis reveals several potential disconnection points, suggesting the use of well-established reactions such as Suzuki, Stille, and Heck couplings, as well as olefin metathesis and macrolactonization reactions like the Yamaguchi esterification. pitt.edu

A primary challenge is the dimerization of the monomeric units to form the large macrocycle. rsc.org Synthetic strategies have explored both direct dimerization of a monomeric precursor and a more stepwise approach. rsc.orgacs.org The direct dimerization strategy is highly convergent but poses the risk of premature cyclization to form monomeric macrolactones instead of the desired dimeric product. acs.orgnih.gov Stepwise strategies, while less convergent, can offer better control over the formation of the dimeric linkage before the final macrolactonization. acs.org

One of the earliest and most notable total syntheses of marinomycin A, and by extension B and C, employed a strategy that hinged on a Suzuki coupling reaction to forge the large polyunsaturated ring system. thieme-connect.comcapes.gov.brroutledge.com This approach highlights the power of palladium-catalyzed cross-coupling reactions in constructing complex macrocycles. pitt.edu

Key Synthetic Methodologies and Building Blocks Utilized

The synthesis of marinomycins relies on the assembly of several key building blocks, which are then strategically coupled and cyclized. acs.orgnih.gov These building blocks typically include a polyhydroxylated polyketide chain, a substituted aromatic core derived from 2-hydroxybenzoic acid, and a conjugated polyene system. dur.ac.uk

In one successful synthesis, the key building blocks were identified as a ketophosphonate, an aldehyde, and a dienyl bromide carboxylic acid. pitt.eduacs.orgnih.gov These fragments were designed to be assembled through reliable reactions like the Horner-Wadsworth-Emmons olefination and Mitsunobu esterification. pitt.edu

Convergent Synthesis Approaches

Several research groups have reported convergent syntheses of marinomycin A and its monomeric counterparts. rsc.orgnih.govresearchgate.net For instance, a four-fragment approach has been utilized to synthesize a monomeric precursor of marinomycins A and B. rsc.org Another successful synthesis of the monomeric counterpart of marinomycin A was achieved in a highly convergent manner, showcasing the efficiency of this strategy. acs.org These approaches underscore the importance of breaking down the complex target molecule into manageable, synthetically accessible fragments. routledge.com

Application of Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) in Dimerization

Cross-coupling reactions are instrumental in the dimerization step to form the marinomycin macrocycle. pitt.edu The Suzuki coupling, in particular, has been a cornerstone of several synthetic routes due to its mild reaction conditions, reliability, and high stereoselectivity. pitt.edu It was envisioned as a powerful tool for forming the challenging 44-membered ring. pitt.educapes.gov.br

Alternative direct dimerization strategies using Stille and Heck coupling reactions were also investigated. acs.orgnih.gov While these methods also predominantly led to the formation of the monomeric counterparts and failed to produce significant quantities of marinomycin A, the Stille coupling has been successfully used in the synthesis of monomeric fragments and in building the tetraene moiety. acs.orgnih.govresearchgate.netacs.org One approach utilized a Stille cross-coupling to connect a tributylstannyl-containing fragment to another building block. rsc.org Another synthesis of a monomeric counterpart employed a Horner-Wadsworth-Emmons olefination followed by a Pd-catalyzed Stille cross-coupling to construct the tetraene system. acs.org

Preparation of Synthetic Analogs and Monomeric Counterparts

The synthesis of marinomycin analogs and their monomeric counterparts is crucial for structure-activity relationship (SAR) studies and for developing compounds with potentially improved properties. nih.govroutledge.com Several research groups have successfully synthesized the monomeric counterparts, monomarinomycin A and iso-monomarinomycin A. acs.orgnih.gov

The synthesis of these monomers was often a direct result of attempted dimerization reactions that favored intramolecular cyclization. acs.orgnih.gov For example, direct Suzuki-type dimerization attempts yielded the monomeric compounds in good yield. nih.gov Efficient and stereoselective syntheses of the monomeric counterpart of marinomycin A have been developed, with one route achieving the synthesis in just 11 steps from a commercially available starting material. nih.gov These syntheses often employ sophisticated stereocontrol strategies, such as the use of optically active titanium complexes. acs.org

Stereochemical Control and Challenges in Polyene Synthesis

A significant challenge in the total synthesis of marinomycins is the stereochemical control during the construction of the polyene chain and the numerous stereogenic centers in the polyketide backbone. rsc.orgacs.org The all-trans conjugated system in marinomycin A requires highly stereoselective olefination methods. nih.gov

The synthesis of the polyol fragments containing multiple stereocenters often involves iterative approaches using chiral building blocks or asymmetric reactions. researchgate.net For instance, Brown allylation has been used to set key stereocenters with high diastereoselectivity. pitt.eduacs.org Enantioselective allyltitanations have also been employed to control the configuration of multiple stereogenic centers in the synthesis of a monomeric counterpart. nih.gov

The synthesis of the conjugated tetraene moiety itself presents its own set of challenges, including the control of double bond geometry and the stability of the polyene system. rsc.orgnih.gov The light sensitivity of marinomycins, which leads to photoisomerization, is a critical factor that must be considered during the synthesis and purification processes. rsc.orgnih.gov Strategies to address this include performing reactions in the dark and using photoprotective groups or encapsulation techniques. rsc.orgrsc.org

Biological Activities and Preclinical Investigations of Marinomycin C

Antibacterial Activity Spectrum and Potency

Marinomycin C exhibits potent antibacterial activity, particularly against drug-resistant pathogens.

The marinomycin class of compounds, including this compound, has shown significant antimicrobial activities against challenging drug-resistant bacteria. researchgate.netcapes.gov.br Specifically, marinomycins have demonstrated the ability to kill methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). rsc.orgnih.govnih.gov Marinomycins B and C are active against MRSA with a Minimum Inhibitory Concentration (MIC) of approximately 0.25 μM. mdpi.comwright.edu However, unlike Marinomycin A, which is effective against both MRSA and VREF with a MIC of 0.13 μM, Marinomycins B and C did not show significant activity against VREF. mdpi.comwright.eduresearchgate.net The potent activity of marinomycins against these high-priority pathogens underscores their potential as a new class of antibiotics. rsc.orgnih.govnih.govresearchgate.net

Table 1: Antibacterial Activity of this compound and Analogs

| Compound/Analog | Target Organism | Potency (MIC in µM) |

| This compound | MRSA | ~0.25 |

| VREF | No significant activity | |

| Marinomycin A | MRSA | 0.13 |

| VREF | 0.13 | |

| Marinomycin B | MRSA | ~0.25 |

| VREF | No significant activity | |

| Marinomycin D | MRSA | ~0.25 |

| VREF | No significant activity |

Comparative studies have revealed differences in the antibacterial potency among the marinomycin analogs. Marinomycin A is the most potent of the series, exhibiting an in vitro MIC of 0.13 μM against both MRSA and VRE. mdpi.com In contrast, Marinomycins B, C, and D are all active against MRSA with a MIC of about 0.25 μM each, but they lack significant activity against VRE. mdpi.com Marinomycin A, B, and C share a similar structure, with the main difference being the conformation of a double bond. rsc.org This structural variation likely accounts for the observed differences in their antibacterial spectrum and potency.

Efficacy Against Multi-Drug Resistant Bacterial Pathogens (e.g., MRSA, VREF)

Antitumor and Cytotoxic Activity in Cellular Models

This compound, along with its analogs, has demonstrated impressive and selective cytotoxic activities against various cancer cell lines. researchgate.netcapes.gov.br

The marinomycins, as a group, have shown potent and selective cytotoxicity against cancer cells, with a particular effectiveness against melanoma cell lines. researchgate.netcapes.gov.brnih.govnih.govnih.govmathewsopenaccess.com These compounds were reported to be highly effective against six of the eight melanoma cell lines in the National Cancer Institute's (NCI) 60 cell line panel. researchgate.netcapes.gov.brmathewsopenaccess.com this compound, specifically, exhibited a potent average LC50 value of 0.2 μM across the NCI 60-cell line panel. nih.govscielo.br This is comparable to Marinomycin A (average LC50 of 0.2–2.7 μM) and Marinomycin B (average LC50 of 0.9 μM). rsc.orgnih.govscielo.br The high selectivity and potency against melanoma cell lines suggest a specific, yet to be determined, mechanism of action. nih.gov

Table 2: Cytotoxic Activity of this compound and Analogs Against Cancer Cell Lines

| Compound/Analog | Cancer Cell Type | Potency (Average LC50 in µM) |

| This compound | NCI 60-cell line panel | 0.2 |

| Marinomycin A | NCI 60-cell line panel | 0.2-2.7 |

| Marinomycin B | NCI 60-cell line panel | 0.9 |

Preclinical investigations have confirmed the ability of marinomycins to inhibit the proliferation of cancer cells in vitro. capes.gov.brnih.gov The family of compounds, including this compound, inhibits cancer cell proliferation with average LC50 values ranging from 0.2 to 2.7 μM against the NCI's 60 cancer cell line panel. nih.gov This demonstrates a broad-spectrum antiproliferative effect against various human tumor types.

Selective Cytotoxicity Against Specific Cancer Cell Lines (e.g., Melanoma)

Evaluation of Antifungal Activity

Despite their structural similarities to polyene antifungal antibiotics like amphotericin B, the marinomycins, including this compound, exhibit a lack of significant antifungal activity. mdpi.com While Marinomycin A showed some weak activity against Candida albicans with a MIC of 7.8 µM, the marinomycin class in general is not considered to be membrane-active in the same way as traditional polyene antifungals. wright.edu This suggests that their primary mechanism of action is not through the disruption of fungal cell membranes. mdpi.com

Molecular Mechanisms of Action and Cellular Target Identification

Current Understanding of Marinomycin C's Interaction with Biological Systems

This compound, an unsymmetrical macrodiolide, is part of the broader marinomycin family of polyketides isolated from the marine actinomycete genus Marinispora. nih.govmdpi.comresearchgate.net Its interaction with biological systems is characterized by potent and selective cytotoxic activity against various cancer cell lines. mdpi.comnih.govscielo.br Research has shown that this compound exhibits a potent average LC50 (lethal concentration 50%) value of 0.2 μM across the National Cancer Institute's (NCI) 60 cancer cell line panel. mdpi.comnih.govscielo.br This level of activity is comparable to its isomers, Marinomycin A (average LC50 of 0.4–2.7 μM) and Marinomycin B (average LC50 of 0.9 μM). nih.govscielo.brnih.gov

The potent and highly selective nature of this antitumor activity suggests a specific, rather than a general, mechanism of action, although the precise molecular interactions are still under investigation. mdpi.comnih.gov In addition to its anticancer properties, this compound also demonstrates antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of approximately 0.25 μM. nih.govmdpi.com Unlike its isomer Marinomycin A, however, it does not show significant activity against vancomycin-resistant Enterococcus (VRE). nih.govmdpi.com

Table 1: Comparative Cytotoxic and Antibacterial Activity of Marinomycins

| Compound | Average LC50 (NCI-60 Panel) | Most Sensitive Cancer Cell Line | Antibacterial Activity (MIC) |

|---|---|---|---|

| Marinomycin A | 0.4–2.7 µM nih.gov | SK-MEL-5 (Melanoma) at 5.0 nM nih.govscielo.br | 0.13 µM (MRSA & VRE) nih.govmdpi.com |

| Marinomycin B | 0.9 µM mdpi.comnih.gov | Not specified | ~0.25 µM (MRSA) nih.govmdpi.com |

| This compound | 0.2 µM mdpi.comnih.gov | Not specified | ~0.25 µM (MRSA) nih.govmdpi.com |

Postulated Inhibition of Cellular Signaling Pathways

The specific cellular signaling pathways inhibited by this compound have not yet been fully elucidated. mdpi.comnih.gov However, the compound's potent and selective antitumor effects strongly suggest that it interferes with critical signaling cascades essential for cancer cell proliferation and survival. mdpi.comnih.gov Many antitumor compounds derived from marine actinomycetes are known to exert their effects by inhibiting key enzymes involved in signal transduction, such as proteases or kinases, or by disrupting pathways that control the cell cycle and metabolism. mdpi.comnih.gov While direct evidence for this compound is pending, it is postulated to operate through a similar mechanism of targeted pathway inhibition. The investigation into which specific kinases (like c-Jun N-terminal kinase or p38 kinase) or transcription factors (like NF-κB) might be affected by this compound is an active area of research. nih.govvliz.be

Role in Inducing Apoptosis in Target Cells

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. mdpi.com Antitumor compounds isolated from marine actinomycetes frequently function by triggering apoptotic pathways through mechanisms such as permeabilization of mitochondria or inhibition of topoisomerases. mdpi.comnih.gov Given the potent cytotoxicity of this compound against a range of cancer cells, it is highly likely that its mechanism of action involves the induction of apoptosis in these target cells. mdpi.comnih.gov For instance, related compounds like Marmycin A have been shown to cause cell cycle arrest and induce modest apoptosis. researchgate.net While the specific apoptotic cascade triggered by this compound—whether it involves the activation of caspases, modulation of Bcl-2 family proteins, or disruption of the mitochondrial membrane potential—has not been detailed, its powerful cytotoxic profile points toward a mechanism rooted in the initiation of programmed cell death. mdpi.comnih.govtandfonline.com

Distinction of Mechanism from Membrane-Disrupting Polyene Antibiotics

A crucial aspect of this compound's pharmacology is its mechanistic distinction from classical polyene antibiotics like Amphotericin B. nih.govrsc.org Although the marinomycins possess a conjugated polyene structure, a feature they share with antifungal agents, their biological activity profile is markedly different. nih.govmdpi.com

Classical polyene antibiotics primarily target ergosterol (B1671047) in fungal cell membranes, forming pores that lead to ion leakage, membrane disruption, and cell death. This mechanism accounts for their potent antifungal effects. rsc.orgnih.gov In stark contrast, the marinomycins, including this compound, exhibit no significant antifungal activity. nih.govrsc.org This lack of antifungal action strongly implies that this compound does not function by disrupting the cell membrane in the manner of Amphotericin B. nih.govrsc.org This key difference suggests that the marinomycins have a novel mechanism of action that does not depend on membrane permeabilization, making them an important class of compounds for further study, especially in the context of their potent antibacterial and anticancer properties. nih.govnih.govrsc.org

Table 2: Mechanistic Comparison: this compound vs. Classical Polyene Antibiotics

| Feature | This compound | Classical Polyenes (e.g., Amphotericin B) |

|---|---|---|

| Primary Biological Activity | Anticancer, Antibacterial (MRSA) nih.govmdpi.com | Antifungal nih.govrsc.org |

| Mechanism of Action | Unknown, but not membrane disruption nih.govrsc.org | Forms pores in fungal membranes by binding ergosterol nih.gov |

| Cellular Target | Specific protein target(s) yet to be identified mdpi.comnih.gov | Ergosterol in the cell membrane nih.gov |

| Antifungal Activity | Not significant nih.govrsc.org | Potent nih.gov |

Identification and Characterization of Specific Protein Targets

Despite the compelling evidence of this compound's potent biological activities, its specific molecular and protein targets within the cell remain unknown. mdpi.comnih.gov The potent and selective cytotoxicity observed in cancer cell lines strongly points to a specific, high-affinity interaction with one or more cellular proteins. mdpi.comnih.gov The identification of these targets is a critical and ongoing challenge in the development of marinomycins as therapeutic agents. confex.com Elucidating the precise protein(s) that this compound binds to will clarify its mechanism of action, explain its selectivity against melanoma cells, and facilitate the rational design of more potent and specific derivatives for anticancer and antibiotic applications. mdpi.comnih.govconfex.com

Structure Activity Relationship Sar Studies of Marinomycin C and Its Analogs

Influence of Macrodiolide Architecture on Biological Activity

The defining feature of the marinomycins is their unusual macrodiolide structure, which is composed of the dimerization of two 2-hydroxy-6-alkenyl-benzoic acid lactones linked to polyketide chains. researchgate.netnih.gov This 44-membered ring architecture is fundamental to their potent biological activity. Studies comparing the natural dimeric compounds to synthetic monomeric versions have demonstrated a dramatic loss of potency in the monomers. pitt.edunih.gov

The total synthesis of monomeric analogues, specifically monomarinomycin A and iso-monomarinomycin A, was a key strategy to probe the significance of the dimeric structure. pitt.edunih.gov When these synthetic monomers were tested against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), the fungus Candida albicans, and the HCT-116 human colon cancer cell line, they showed significantly diminished or no activity compared to the parent compound, marinomycin A. pitt.edu This finding unequivocally establishes that the macrodiolide architecture is a primary determinant of biological function, suggesting that the dimeric form is essential for target recognition and interaction.

Further architectural nuance exists within the natural marinomycins themselves. Marinomycins A, B, and D possess a symmetrical macrodiolide construction, whereas marinomycin C is unsymmetrical. nih.gov This variation in symmetry, arising from the geometric isomerization of the polyene chains, also influences the biological profile, as discussed later. The initial discovery highlighted that marinomycins A-D exhibit impressive and selective cytotoxicity against several melanoma cell lines in the National Cancer Institute's 60-cell line panel, underscoring the therapeutic potential of this specific molecular architecture. researchgate.netnih.govmdpi.com

Table 1: Biological Activity of Dimeric vs. Monomeric Marinomycin Analogs Data sourced from Nicolaou et al. (2007). pitt.edu

| Compound | Type | Antibacterial Activity (MIC, µg/mL) vs. MRSA | Antiproliferative Activity (IC₅₀, µM) vs. HCT-116 |

|---|---|---|---|

| Marinomycin A | Dimer (Natural) | 0.25 | 0.04 |

| Monomarinomycin A | Monomer (Synthetic) | >50 | >10 |

| iso-Monomarinomycin A | Monomer (Synthetic) | >50 | >10 |

Role of Conjugated Polyene and Polyhydroxy Chains in Potency

Attached to the macrodiolide core are two conjugated tetraene-pentahydroxy polyketide chains. researchgate.netnii.ac.jp These chains are critical contributors to the potency of the marinomycins. The conjugated polyene system is a hallmark of many potent antifungal antibiotics, such as amphotericin B, which function by inserting into lipid membranes to form ion channels, leading to cell death. nih.govmdpi.com It is proposed that the polyene chains of marinomycins play a similar role, facilitating interaction with and disruption of the cell membrane permeability, which is a likely mechanism for their antibacterial activity. nih.gov

The polyhydroxy portion of the chains is also believed to be essential. In other polyene antibiotics, the hydroxyl groups are known to be important for binding to the lipid bilayer and for the organization of the molecule within the membrane to form pores or lesions. researchgate.net The combination of the lipophilic polyene segment and the hydrophilic polyhydroxy segment gives the molecule amphipathic character, which is crucial for membrane-targeting antibiotics. The significant photolability of marinomycins, a common trait for polyene compounds, further highlights the chemical importance of this conjugated system. researchgate.netnih.gov The potent antibiotic and anticancer activities are thus intrinsically linked to the presence and structural integrity of these conjugated and hydroxylated chains. rsc.org

Impact of Isomerization on Biological Profiles

Marinomycins A, B, and C are geometric isomers that can interconvert upon exposure to light. researchgate.netnih.gov This photoisomerization occurs at the double bonds within the polyene chains and has a profound impact on the biological activity of the compounds. researchgate.netnih.gov Marinomycin A is the trans, trans isomer, marinomycin B is the cis, cis isomer, and this compound is the trans, cis hybrid. nih.gov

The different spatial arrangements of these isomers lead to distinct biological profiles. Marinomycin A is the most potent of the series, exhibiting powerful activity against both MRSA and VRE with a reported minimum inhibitory concentration (MIC) of 0.13 μM for both pathogens. nih.govnih.gov In contrast, while marinomycins B and C are still active against MRSA (MIC ≈0.25 μM), they lose significant activity against VRE. nih.gov This demonstrates that the specific geometry of the polyene chains is a key factor in determining the spectrum of activity, with the all-trans configuration of marinomycin A being optimal for broad-spectrum antibacterial efficacy. The half-life of marinomycin A is remarkably short in the presence of light (95 seconds in sunlight, 8 seconds in UV light), readily converting to the less potent isomers, which presents a challenge for its development but also underscores the sensitivity of the structure-activity relationship to stereochemistry. researchgate.netnih.gov

Table 2: Comparative Antibacterial Activity of Marinomycin Isomers Data sourced from Mitova et al. (2010). nih.gov

| Compound | Isomer Configuration | Activity vs. MRSA (MIC, µM) | Activity vs. VRE (MIC, µM) |

|---|---|---|---|

| Marinomycin A | trans, trans | 0.13 | 0.13 |

| Marinomycin B | cis, cis | ~0.25 | No Significant Activity |

| This compound | trans, cis | ~0.25 | No Significant Activity |

Systematic Synthesis and Evaluation of this compound Derivatives for SAR Elucidation

The systematic study of marinomycin structure-activity relationships has been enabled by sophisticated total synthesis strategies. nih.gov While a broad library of derivatives has not been extensively reported, the targeted synthesis of key analogs has provided fundamental SAR insights. The most significant examples are the monomeric counterparts, monomarinomycin A and iso-monomarinomycin A. pitt.edunih.gov

The convergent total synthesis of marinomycins A, B, and C was a landmark achievement that not only confirmed their structures but also provided access to material for biological testing and a platform for creating analogs. pitt.edu The synthesis strategy involved the initial creation of a monomeric precursor which, under direct dimerization/cyclization conditions, led primarily to the formation of the inactive monomeric compounds. pitt.edunih.gov This outcome, while initially a setback for producing the desired macrodiolide, was instrumental for SAR, as it yielded the monomeric derivatives for evaluation. A subsequent stepwise approach was required to successfully synthesize the dimeric marinomycin A in higher yields. nih.gov These synthetic efforts have been the cornerstone of SAR elucidation, demonstrating that the dimeric macrocycle is essential for activity and providing a basis for future work on designing novel derivatives with potentially improved potency or stability. researchgate.net

Challenges and Future Perspectives in Marinomycin C Research

Chemical Stability and Photoprotection Strategies

A primary obstacle in the advancement of marinomycins, including marinomycin C, is their susceptibility to degradation, particularly in the presence of light. researchgate.netnih.govrsc.org This photo-instability significantly curtails their potential biological utility. nih.govrsc.orgresearchgate.net

Photodegradation Pathways and Stabilization Approaches

The polyene structure of marinomycins is prone to photoisomerization when exposed to light, leading to a loss of biological activity. researchgate.netnih.gov Marinomycin A, a closely related analogue, has a remarkably short half-life of approximately 95 seconds in sunlight and a mere 8 seconds under UV light. mdpi.com This rapid degradation underscores the critical need for effective photoprotection strategies. nih.govrsc.org Research has demonstrated that the photo-instability of the polyene motif is a common issue among bioactive polyenes, hampering their development as drug candidates. nih.govrsc.org

Encapsulation Techniques for Enhanced Compound Stability (e.g., Sporopollenin (B1173437) Exine Capsules)

A promising strategy to overcome the chemical instability of marinomycins is microencapsulation. confex.com Sporopollenin exine capsules (SpECs), derived from the spores of the club moss Lycopodium clavatum, have emerged as a particularly effective solution. researchgate.netnih.govrsc.org These naturally occurring, non-toxic microcapsules can physically shield the encapsulated compound from light and other external degrading factors. researchgate.netnih.govresearchgate.net

The encapsulation of marinomycin A within SpECs has been shown to dramatically increase its half-life by over 250-fold when exposed to direct UV radiation. rsc.org This significant improvement in stability makes it a viable strategy for other light-sensitive bioactive agents as well. nih.govrsc.orgresearchgate.net The porous structure of SpECs, with its nano-diameter channels, allows for the uptake and controlled release of bioactive compounds, making them an ideal medium for storage and delivery. nih.govrsc.orgresearchgate.net Furthermore, SpECs offer the dual benefit of not only protecting the compound but also facilitating its selective extraction from culture broths, with significantly higher recovery rates compared to conventional resins like XAD. nih.govrsc.orgresearchgate.netrsc.org

Table 1: Comparison of Marinomycin A Uptake by Different Extraction Materials

| Extraction Material | Relative Uptake from Culture Broth (Fold Improvement vs. XAD 7HP) |

| Sporopollenin Exine Capsules (SpECs) | 19 |

| XAD 16N | 3.17 |

| XAD 7HP | 1 |

Data derived from a study comparing the extraction efficiency of SpECs and conventional resins for marinomycin A from a culture broth. rsc.org

Advancements in Sustainable Production and Scalability for Research Applications

The low production levels of marinomycins from their natural producer, the marine actinomycete Marinispora CNQ-140, present a significant bottleneck for extensive research and development. rsc.orgrsc.org To address this, researchers are exploring methods to improve fermentation protocols and yields. rsc.org

A major breakthrough has been the identification and heterologous expression of the marinomycin biosynthetic gene cluster (BGC). nih.govresearchgate.net The 72 Kb BGC is large and has a high GC content, making its cloning and expression in a more genetically tractable host challenging due to the risk of recombination events. nih.govresearchgate.net Despite these difficulties, successful heterologous expression of the BGC has been achieved in Streptomyces lividans using a Bacterial Artificial Chromosome (BAC) system, leading to the production of marinomycin B and C. nih.govresearchgate.net This achievement opens up avenues for engineering the host strain to enhance production and for applying synthetic biology approaches to generate novel analogues. nih.govresearchgate.net

Potential as a Chemical Probe for Fundamental Biological Research

The unique structure and potent biological activity of this compound suggest its potential as a chemical probe to investigate fundamental biological processes. mdpi.com Natural products are often used to perturb and dissect biological pathways, providing insights that can form the basis for drug development. researchgate.net The specific, yet currently unknown, mechanism of action of marinomycins, particularly their potent and selective antitumor activity, makes them valuable tools for identifying new cellular targets and pathways involved in cancer. nih.gov By developing tagged or fluorescently labeled analogues of this compound, researchers could track its localization and interactions within cells, shedding light on its molecular targets and mechanism of action.

Opportunities for Collaborative Approaches: Synthetic Chemistry and Synthetic Biology for Novel Analog Generation

The combination of synthetic chemistry and synthetic biology offers a powerful strategy for generating novel marinomycin analogues with improved properties. nih.govresearchgate.net The successful heterologous expression of the marinomycin BGC provides a platform for biosynthetic pathway engineering. nih.gov By modifying the genes within the cluster, it is possible to produce new-to-nature derivatives. mdpi.com

Furthermore, synthetic chemistry can be employed to modify the marinomycin scaffold. Total synthesis of marinomycins A, B, and C has been achieved, providing access to the core structure and enabling the creation of designed analogues. nih.govpitt.edu A "living genochemetics" approach, where biosynthetic pathways are engineered to incorporate a chemically orthogonal tag into the natural product scaffold, allows for site-selective chemical modification in living cultures. researchgate.net This synergistic approach can accelerate the discovery of analogues with enhanced stability, bioavailability, and biological activity. nih.govresearchgate.net

Broadening the Scope of Preclinical Models for Mechanistic Insight

To gain deeper insights into the mechanism of action of this compound, it is crucial to expand the range of preclinical models used in its evaluation. While initial studies have utilized various human cancer cell lines, future research should incorporate more complex and physiologically relevant models. nih.govresearchgate.net This includes the use of three-dimensional (3D) organoid cultures derived from patient tumors, which better recapitulate the tumor microenvironment. acs.org Animal models, such as mouse xenografts, are also essential for evaluating in vivo efficacy and understanding the compound's effects on a whole-organism level. vliz.be Investigating the activity of this compound in models of drug-resistant cancers could also reveal novel mechanisms to overcome chemoresistance. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.